
(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and two hydroxyl groups on a butane backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include ketones, aldehydes, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R)-3-Amino-1-(4-chlorophenyl)-1,4-butanediol
- (1R,3R)-3-Amino-1-(4-fluorophenyl)-1,4-butanediol
- (1R,3R)-3-Amino-1-(4-bromophenyl)-1,4-butanediol
Uniqueness
(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol is unique due to the presence of the methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(1R,3R)-3-amino-1-(4-methylphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
JNJRQIXZOQMYJB-GHMZBOCLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C[C@H](CO)N)O |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


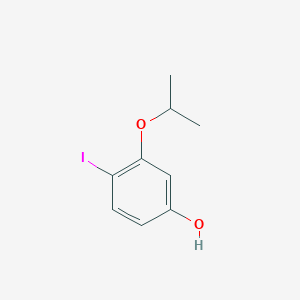
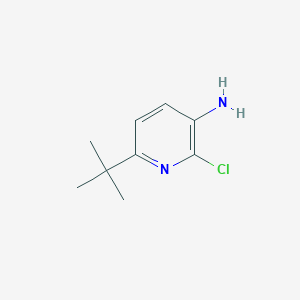
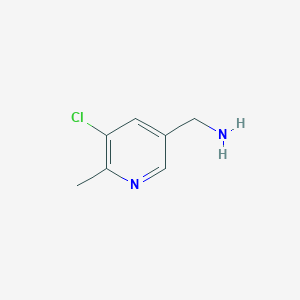
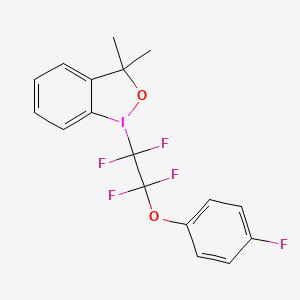
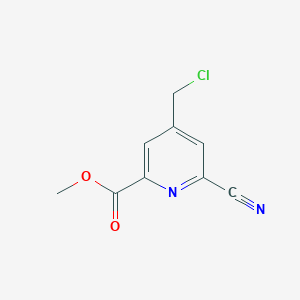
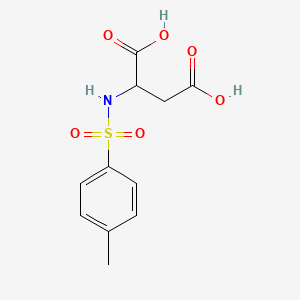


![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)





